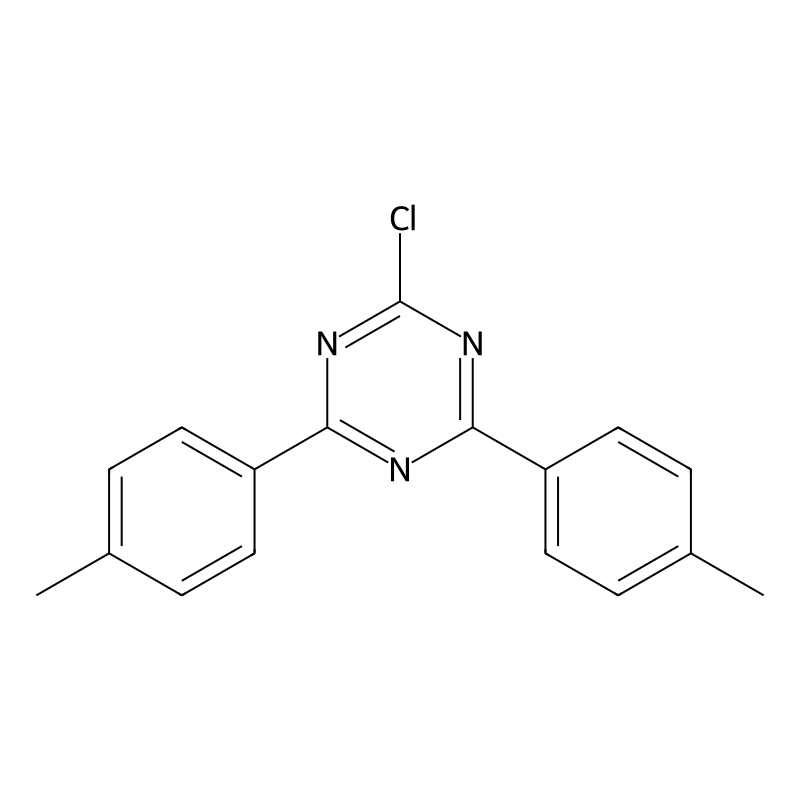

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Application Summary

“2-Chloro-4,6-di-p-tolyl-1,3,5-triazine” is a chemical compound used in organic synthesis Its molecular formula is C17H14ClN3.

Methods of Application

The specific methods of application or experimental procedures would depend on the context of the research. .

Results or Outcomes

The outcomes would also depend on the specific research context. .

Scientific Field

Scientific Field

Application Summary

This compound is used as a building block in the synthesis of small molecule semiconductors.

Methods of Application

The specific methods of application would depend on the context of the research.

Results or Outcomes

The outcomes would also depend on the specific research context.

Scientific Field

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is an organic compound with the molecular formula . It belongs to the class of triazines, which are characterized by a six-membered heterocyclic ring containing three nitrogen atoms. This compound features two para-tolyl groups (derived from toluene) and a chlorine substituent at the 2-position of the triazine ring. Its unique structure contributes to its chemical properties and potential applications in various fields.

- No information available regarding a specific mechanism of action for 2-Cl-4,6-DPT.

- In the absence of dedicated research, safety information on 2-Cl-4,6-DPT is unavailable. However, as a general guideline, any unknown compound should be handled with caution, assuming potential toxicity and flammability.

A typical reaction involves the coupling of 2-chloro-4,6-di-p-tolyl-1,3,5-triazine with boronic acids in the presence of palladium catalysts, leading to arylated products that are valuable in organic synthesis .

Research has indicated that 2-chloro-4,6-di-p-tolyl-1,3,5-triazine exhibits biological activity that may include antimicrobial and antiviral properties. Its derivatives have been studied for their potential as pharmaceuticals, particularly in targeting bacterial and viral infections. The biological mechanisms often involve interference with cellular processes or pathways essential for pathogen survival .

The synthesis of 2-chloro-4,6-di-p-tolyl-1,3,5-triazine typically involves the chlorination of 4,6-di-p-tolyl-1,3,5-triazine or direct reaction of p-toluidine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. A common method includes:

- Starting Materials: 2,4,6-trichloro-1,3,5-triazine and p-toluidine.

- Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures in a suitable solvent such as dimethylformamide.

- Workup: The product is purified through recrystallization or chromatography to yield pure 2-chloro-4,6-di-p-tolyl-1,3,5-triazine .

2-Chloro-4,6-di-p-tolyl-1,3,5-triazine finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: Potential use in developing herbicides and fungicides due to its biological activity.

- Material Science: In the development of polymers and other materials where triazine derivatives can impart specific properties .

Studies on the interactions of 2-chloro-4,6-di-p-tolyl-1,3,5-triazine with biological systems have revealed its potential effects on enzyme inhibition and microbial growth suppression. Interaction studies often focus on its binding affinity to target proteins or enzymes involved in disease processes. These studies are crucial for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 2-chloro-4,6-di-p-tolyl-1,3,5-triazine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4-methyl-6-p-tolyl-1,3,5-triazine | One methyl group instead of two tollyl groups | Less steric hindrance; potentially different reactivity |

| 2-Amino-4,6-di-p-tolyl-1,3,5-triazine | Contains an amino group at position 2 | Increased reactivity towards electrophiles due to amino group |

| 4-Chloro-6-p-tolyl-1,3-diphenyltriazine | Contains two phenyl groups instead of tollyl | Different electronic properties affecting biological activity |

The unique combination of two para-tolyl groups and a chlorine atom distinguishes 2-chloro-4,6-di-p-tolyl-1,3,5-triazine from its analogs by enhancing its stability and reactivity profile.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine through both proton and carbon-13 analyses. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments within the molecular structure [1] [2]. The aromatic protons of the para-tolyl groups resonate in the characteristic downfield region at chemical shifts of 7.2-7.4 parts per million, appearing as multiplets due to aromatic coupling patterns [1]. The methyl substituents on the tolyl rings exhibit singlet peaks at 2.3-2.5 parts per million, integrating for six protons and confirming the symmetrical nature of the substitution pattern [1] [2].

Advanced nuclear magnetic resonance studies of triazine derivatives demonstrate the complexity arising from conformational dynamics. Research indicates that triazine compounds frequently exhibit restricted rotation around triazine-nitrogen bonds, resulting in multiple conformers in solution [2]. These rotational barriers create temperature-dependent spectral complexity, with coalescence phenomena observed at elevated temperatures when exchange rates exceed nuclear magnetic resonance timescales [2]. Two-dimensional exchange spectroscopy experiments reveal activation free energies ranging from 55 to 65 kilojoules per mole for similar triazine systems [2].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the molecular framework. The triazine carbon atoms appear in the characteristic range of 120-170 parts per million, with the carbon bearing the chlorine substituent typically appearing most downfield due to deshielding effects [3]. Aromatic carbon atoms of the tolyl substituents resonate between 130-140 parts per million, while the methyl carbon atoms appear upfield at 20-30 parts per million [3]. The symmetrical substitution pattern results in simplified carbon spectra, with equivalent carbon environments producing single peaks.

Solvent effects significantly influence nuclear magnetic resonance spectral quality for triazine derivatives. Studies demonstrate that trifluoroacetic acid as a co-solvent enhances solubility by disrupting intermolecular hydrogen bonding and pi-stacking interactions [2]. This approach proves essential for compounds with limited solubility in conventional deuterated solvents such as chloroform-d or dimethyl sulfoxide-d6 [2].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine. Triazine Ring Vibrations constitute the most diagnostic features in the infrared spectrum. The characteristic carbon-nitrogen stretching vibrations of the triazine core appear as strong absorptions between 1635-1659 wavenumbers [4] [5]. These modes exhibit high intensity due to the significant dipole moment changes associated with the electronegative nitrogen atoms and electron-deficient triazine ring system [4].

Aromatic Vibrations from the para-tolyl substituents contribute multiple absorption bands. The carbon-carbon aromatic stretching modes appear in the region 1520-1580 wavenumbers with medium intensity [6]. Out-of-plane carbon-hydrogen bending vibrations characteristic of para-disubstituted benzene rings produce strong absorptions around 831 wavenumbers [7]. These vibrations serve as fingerprint regions for confirming the substitution pattern on the aromatic rings [8].

Aliphatic Vibrations from the methyl groups provide additional structural confirmation. Carbon-hydrogen stretching modes appear in the region 2850-3000 wavenumbers, while carbon-hydrogen bending vibrations contribute absorptions around 1380-1440 wavenumbers [6] [8]. The methyl group vibrations exhibit characteristic intensity patterns that distinguish them from other aliphatic functionalities [8].

Research on triazine vibrational analysis demonstrates that theoretical calculations using density functional theory methods accurately predict experimental infrared spectra [5] [9]. Cluster-model approaches incorporating nearest-neighbor molecular interactions provide enhanced agreement with experimental observations, particularly for hydrogen-bonded systems [9]. Potential energy distribution analyses reveal extensive vibrational coupling between triazine ring modes and substituent vibrations [10].

Chlorine-Sensitive Modes appear throughout the spectrum due to the electronegativity and mass of the chlorine substituent. Carbon-chlorine stretching vibrations typically appear in the region 550-850 wavenumbers, though these may overlap with aromatic out-of-plane bending modes [8] [11]. The presence of chlorine significantly influences the intensities and frequencies of nearby vibrational modes through inductive and resonance effects [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. Molecular Ion Characteristics show the molecular ion peak at mass-to-charge ratio 295.8, corresponding to the molecular formula C17H14ClN3 [3] [12]. The molecular ion typically exhibits weak intensity, characteristic of aromatic compounds containing electronegative substituents [13] [14]. The isotopic pattern displays the characteristic chlorine isotope distribution, with the molecular ion plus two peak appearing at approximately one-third the intensity of the molecular ion, confirming the presence of a single chlorine atom [15].

Primary Fragmentation Pathways involve several characteristic processes. Loss of the chlorine atom represents the most favorable initial fragmentation, producing a base peak at mass-to-charge ratio 260.8 corresponding to the [M-Cl]+ ion [15] [16]. This fragmentation occurs readily due to the relatively weak carbon-chlorine bond and the stability of the resulting aromatic cation [16]. Secondary fragmentation involves loss of para-tolyl groups, generating fragment ions around mass-to-charge ratio 180 [14].

Aromatic Fragmentation Patterns follow established mechanisms for substituted aromatic systems. The tropylium ion (C7H7+) appears at mass-to-charge ratio 91, representing a characteristic and stable fragment from aromatic systems containing methyl substituents [15] [14]. The phenyl cation (C6H5+) at mass-to-charge ratio 77 represents further fragmentation of the aromatic systems [15]. These fragments provide definitive evidence for the para-tolyl substituents and their fragmentation behavior.

Triazine Core Stability influences the overall fragmentation pattern. Research on triazine mass spectrometry indicates that the triazine ring system exhibits significant stability under electron impact conditions [13] [17]. The electron-deficient nature of the triazine core stabilizes positive charge, leading to characteristic fragmentation patterns where the triazine nucleus often remains intact during initial fragmentation processes [13]. This behavior contrasts with other heterocyclic systems that readily undergo ring fragmentation.

Studies of related triazine derivatives demonstrate systematic fragmentation patterns that depend on substituent electronic properties [14] [17]. Electron-withdrawing substituents enhance molecular ion stability, while electron-donating groups promote alpha-cleavage reactions [14]. The combination of chlorine and para-tolyl substituents creates a balanced electronic environment that produces well-defined fragmentation pathways suitable for structural identification [13].

Ultraviolet-Visible Absorption Properties and Electronic Transitions

Ultraviolet-visible spectroscopy of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine reveals multiple electronic transitions that provide insight into the electronic structure and conjugation effects. Primary Electronic Transitions occur in the ultraviolet region, with the most intense absorption appearing at 259-265 nanometers [1] [7]. This absorption corresponds to pi-to-pi* transitions within the aromatic system, involving both the triazine core and the para-tolyl substituents [7] [18]. The high molar absorptivity of this transition reflects the extensive conjugation between the electron-deficient triazine ring and the aromatic substituents [7].

Extended Conjugation Effects significantly influence the absorption spectrum. The triazine core functions as an electron-accepting unit, while the para-tolyl groups act as mild electron donors [18] [19]. This donor-acceptor interaction creates intramolecular charge transfer character that shifts absorption wavelengths relative to the isolated chromophores [18] [20]. Time-dependent density functional theory calculations confirm that the lowest energy transitions involve charge transfer from the tolyl substituents to the triazine core [7] [19].

Substituent Electronic Effects modulate the absorption properties through inductive and resonance interactions. The electron-withdrawing chlorine substituent influences both the energy and intensity of electronic transitions [1]. Comparative studies of triazine derivatives demonstrate that electron-withdrawing substituents typically produce blue-shifted absorption maxima, while electron-donating groups cause red shifts [18] [20]. The para-tolyl groups, with their mild electron-donating methyl substituents, partially offset the electron-withdrawing effects of both the triazine core and chlorine atom [7].

Solvent Effects on the absorption spectrum provide information about excited state properties. Research indicates that triazine derivatives exhibit modest solvatochromic behavior, with polar solvents typically causing slight red shifts in absorption maxima [20]. This behavior suggests moderate charge transfer character in the excited states, consistent with the donor-acceptor nature of the substitution pattern [20]. The relatively small solvent effects indicate that the ground and excited state dipole moments are similar [20].

Theoretical Predictions using time-dependent density functional theory methods accurately reproduce experimental absorption spectra [7] [19]. Calculations reveal that the frontier molecular orbitals exhibit significant delocalization across the entire molecular framework, with the highest occupied molecular orbital concentrated on the tolyl substituents and the lowest unoccupied molecular orbital centered on the triazine core [7] [19]. This orbital arrangement confirms the charge transfer nature of the electronic transitions and explains the observed absorption wavelengths [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant